[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
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Overview
Description
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an aminoethyl group, and a benzyl ester moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 2-pyrrolidone with ethylene diamine under acidic conditions to form the aminoethyl-pyrrolidine intermediate. This intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme kinetics.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as potential drug candidates for targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and functional groups make it suitable for modifying the properties of industrial products.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the benzyl ester moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid methyl ester
- [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid ethyl ester
- [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid propyl ester
Uniqueness
The uniqueness of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester lies in its benzyl ester moiety, which provides distinct hydrophobic interactions compared to its methyl, ethyl, or propyl ester counterparts. This difference can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c16-7-9-18-8-6-14(11-18)10-17-15(19)20-12-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYCCDRRGOHSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)OCC2=CC=CC=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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